molecular formula C18H18O3 B7752015 (E)-alpha-Phenyl-4-isopropoxycinnamic acid

(E)-alpha-Phenyl-4-isopropoxycinnamic acid

Cat. No.: B7752015
M. Wt: 282.3 g/mol
InChI Key: QUKXCPZNKKAFAQ-SFQUDFHCSA-N
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Description

(E)-alpha-Phenyl-4-isopropoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. This compound is characterized by the presence of a phenyl group and an isopropoxy group attached to the cinnamic acid backbone. It is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-Phenyl-4-isopropoxycinnamic acid typically involves the condensation of benzaldehyde with 4-isopropoxybenzaldehyde in the presence of a base, followed by the addition of malonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-alpha-Phenyl-4-isopropoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming saturated derivatives.

    Substitution: The phenyl and isopropoxy groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in treating diseases such as cancer, diabetes, and neurological disorders due to its bioactive properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals, owing to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (E)-alpha-Phenyl-4-isopropoxycinnamic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.

    Ferulic Acid: A hydroxycinnamic acid derivative with strong antioxidant and anti-inflammatory activities.

    Coumaric Acid: Another cinnamic acid derivative with potential health benefits.

Uniqueness

(E)-alpha-Phenyl-4-isopropoxycinnamic acid stands out due to the presence of the isopropoxy group, which enhances its lipophilicity and bioavailability. This structural modification can lead to improved biological activity and therapeutic potential compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-2-phenyl-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13(2)21-16-10-8-14(9-11-16)12-17(18(19)20)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKXCPZNKKAFAQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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